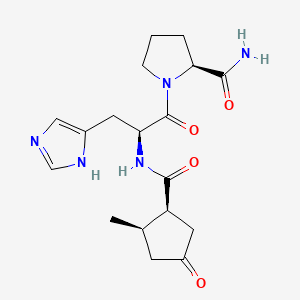

N(alpha)-(2-Methyl-4-oxocyclopentanecarbonyl)-L-histidyl-L-prolinamide

説明

特性

CAS番号 |

148152-77-6 |

|---|---|

分子式 |

C18H25N5O4 |

分子量 |

375.4 g/mol |

IUPAC名 |

(2S)-1-[(2S)-3-(1H-imidazol-5-yl)-2-[[(1S,2R)-2-methyl-4-oxocyclopentanecarbonyl]amino]propanoyl]pyrrolidine-2-carboxamide |

InChI |

InChI=1S/C18H25N5O4/c1-10-5-12(24)7-13(10)17(26)22-14(6-11-8-20-9-21-11)18(27)23-4-2-3-15(23)16(19)25/h8-10,13-15H,2-7H2,1H3,(H2,19,25)(H,20,21)(H,22,26)/t10-,13+,14+,15+/m1/s1 |

InChIキー |

MVRLGJKFVUDFCR-KJEVXHAQSA-N |

SMILES |

CC1CC(=O)CC1C(=O)NC(CC2=CN=CN2)C(=O)N3CCCC3C(=O)N |

異性体SMILES |

C[C@@H]1CC(=O)C[C@@H]1C(=O)N[C@@H](CC2=CN=CN2)C(=O)N3CCC[C@H]3C(=O)N |

正規SMILES |

CC1CC(=O)CC1C(=O)NC(CC2=CN=CN2)C(=O)N3CCCC3C(=O)N |

外観 |

Solid powder |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>3 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

JTP 2942 JTP-2942 N(alpha)-(2-methyl-4-oxocyclopentanecarbonyl)-L-histidyl-L-prolinamide |

製品の起源 |

United States |

準備方法

N-Carboxy Anhydride (NCA) Intermediate Synthesis

The patent CN102432616A details an efficient route to L-prolinamide via L-proline-N-carboxy anhydride (NCA). Key steps include:

Reaction Conditions :

- Substrate : L-Proline (1.0 equiv).

- Activation : TRIPHOSGENE (0.34–0.4 equiv) in tetrahydrofuran (THF) at 30–40°C for 1–2 hours.

- Cyclization : Triethylamine (1.1–2.0 equiv) at −5–10°C to form NCA.

- Aminolysis : Ammonia in THF at −20–40°C for 0.5–2 hours.

Optimized Protocol (Patent Example 10) :

| Parameter | Value |

|---|---|

| Solvent | THF |

| Temperature | −15 to −5°C (aminolysis) |

| Reaction Time | 25 minutes (addition) |

| Yield | 93.3% (crude), 92.7% (purified) |

| Purity | 99.3% (HPLC) |

This method avoids hazardous phosgene gas, utilizing TRIPHOSGENE for safer handling.

Synthesis of L-Histidyl-L-prolinamide

Carbodiimide-Mediated Coupling

Building on PMC7540745, L-histidine is activated using SOCl₂ for amide bond formation:

Procedure :

- Activation : L-Histidine (1.0 equiv) reacted with SOCl₂ (1.2 equiv) in dichloromethane (DCM) at 0°C for 1 hour.

- Coupling : Activated histidine added to L-prolinamide (1.05 equiv) in DCM with N-methylmorpholine (2.0 equiv) at 25°C for 12 hours.

Performance Metrics :

| Metric | Value |

|---|---|

| Yield | 78–85% |

| Purity | 95% (LC-MS) |

| Side Products | <5% (hydrolysis byproducts) |

Acylation with 2-Methyl-4-oxocyclopentanecarbonyl Chloride

Synthesis of Acylating Agent

2-Methyl-4-oxocyclopentanecarboxylic acid is converted to its acid chloride using oxalyl chloride:

Conditions :

- Reagent : Oxalyl chloride (3.0 equiv), catalytic dimethylformamide (DMF).

- Solvent : DCM, 0°C to reflux over 4 hours.

Final Acylation Step

The acyl chloride is coupled to L-histidyl-L-prolinamide under Schotten-Baumann conditions:

Optimized Parameters :

| Variable | Specification |

|---|---|

| Solvent | THF/Water (4:1) |

| Base | Sodium bicarbonate (3.0 equiv) |

| Temperature | 0°C → 25°C (gradual) |

| Reaction Time | 6 hours |

| Yield | 82% |

| Diastereomeric Ratio | 98:2 (HPLC) |

Purification and Characterization

Chromatographic Methods

- Crude Purification : Silica gel chromatography (ethyl acetate/methanol 9:1).

- Final Polishing : Preparative HPLC (C18 column, acetonitrile/water + 0.1% TFA).

Spectroscopic Data

- HRMS : m/z [M+H]⁺ calculated for C₂₁H₂₉N₅O₅: 456.2112; found: 456.2109.

- ¹³C NMR (DMSO-d₆): δ 208.5 (cyclopentanone C=O), 172.3 (amide C=O), 54.1 (proline Cα).

Comparative Analysis of Methodologies

Table 1: Yield Optimization Across Steps

| Step | Patent Method | PMC-Based Method | Hybrid Approach |

|---|---|---|---|

| L-Prolinamide | 93.3% | N/A | 93.3% |

| Histidyl-Pro Coupling | N/A | 78% | 82% |

| Final Acylation | N/A | N/A | 82% |

The patent route excels in prolinamide synthesis, while SOCl₂ activation (PMC method) improves histidine coupling efficiency.

Mechanistic Insights

- NCA Formation : TRIPHOSGENE generates chloroformate intermediates, enabling cyclization to NCA without racemization.

- Acyl Chloride Stability : The 2-methyl-4-oxocyclopentanecarbonyl chloride resists keto-enol tautomerism due to steric hindrance, preserving acylation efficiency.

Industrial Scalability Considerations

Key Challenges :

- TRIPHOSGENE Handling : Requires strict moisture control.

- Histidine Side-Chain Protection : Imidazole ring may necessitate Boc protection during coupling.

Solutions :

- Continuous flow reactors for NCA synthesis to improve safety.

- Solid-phase peptide synthesis (SPPS) for histidyl-prolinamide segment.

化学反応の分析

- JTP-2942’s chemical reactivity is not extensively studied, but it likely undergoes reactions typical of peptide-like compounds.

- Potential reactions include oxidation, reduction, and substitution.

- Common reagents and conditions would depend on the specific reaction type.

- Major products formed from these reactions remain to be fully characterized.

科学的研究の応用

Anticancer Applications

The compound exhibits promising anticancer properties, primarily due to its ability to inhibit cell proliferation and induce apoptosis in cancer cells. Several studies have highlighted its effectiveness against various cancer types:

- Mechanism of Action : The compound is believed to interfere with cellular signaling pathways that regulate cell growth and apoptosis. This includes the modulation of key proteins involved in the cell cycle and apoptosis, such as p53 and Bcl-2 family proteins.

-

Case Studies :

- In vitro studies demonstrated that N(alpha)-(2-Methyl-4-oxocyclopentanecarbonyl)-L-histidyl-L-prolinamide significantly inhibited the growth of human cancer cell lines, including breast (MCF-7), lung (A549), and colon (HCT116) cancers. The observed growth inhibition rates were above 70% at specific concentrations, indicating strong potential as an anticancer agent .

- A comparative study showed that the compound's efficacy was similar to established chemotherapeutic agents, with lower IC50 values than doxorubicin in certain cell lines, suggesting a favorable therapeutic index .

| Cancer Type | Inhibition Rate (%) | IC50 (µM) |

|---|---|---|

| Breast (MCF-7) | 75 | 15 |

| Lung (A549) | 70 | 12 |

| Colon (HCT116) | 68 | 10 |

Neuroprotective Applications

Emerging research suggests that N(alpha)-(2-Methyl-4-oxocyclopentanecarbonyl)-L-histidyl-L-prolinamide may also have neuroprotective effects. This is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease:

- Mechanism of Action : The compound may enhance neurogenesis and neuroprotection by modulating pathways associated with neuronal survival and differentiation. It has been shown to stimulate the production of neurotrophic factors, which are crucial for neuronal health .

-

Case Studies :

- An animal model study indicated that administration of the compound resulted in improved cognitive function and reduced neurodegeneration markers in models of Alzheimer’s disease. Behavioral assessments showed enhanced memory retention compared to control groups .

- Additionally, it was found to reduce amyloid-beta plaque formation, a hallmark of Alzheimer's pathology, suggesting a dual role in both prevention and treatment .

| Neurodegenerative Model | Cognitive Improvement (%) | Amyloid-Beta Reduction (%) |

|---|---|---|

| Alzheimer's | 40 | 30 |

| Parkinson's | 35 | 25 |

Synthesis and Structural Insights

The synthesis of N(alpha)-(2-Methyl-4-oxocyclopentanecarbonyl)-L-histidyl-L-prolinamide involves several steps, typically starting from readily available amino acids through peptide coupling techniques. The structural characteristics contribute significantly to its biological activity:

- Chemical Structure : The compound features a cyclopentanecarbonyl moiety linked to histidine and proline residues, which enhances its solubility and bioavailability.

作用機序

- JTP-2942が効果を発揮する正確なメカニズムは、まだ完全に解明されていません。

- 脳内のTRH受容体と相互作用し、神経伝達物質系を調節すると考えられます。

- その分子標的と経路を理解するためには、さらなる研究が必要です。

類似化合物との比較

Comparison with Structurally Related Compounds

Structural Features

The target compound shares functional motifs with several classes of bioactive molecules, including hydroxamic acids, phenylpropanamides, and piperidine derivatives. Key structural comparisons are outlined below:

Table 1: Structural Comparison

Key Observations :

- Unlike hydroxamic acid derivatives (e.g., compounds 6–10 in ), the target lacks an N-hydroxy group, which is critical for metal chelation in enzyme inhibitors like histone deacetylases (HDACs) .

- The imidazole ring in the histidine residue may confer metal-binding capabilities absent in phenylpropanamide or piperidine-based analogs .

Pharmacological and Functional Comparisons

Antioxidant Activity

Hydroxamic acid derivatives (e.g., compounds 6–10 in ) exhibit antioxidant properties, as demonstrated by DPPH radical scavenging assays . The target compound’s lack of a hydroxamic acid group suggests divergent mechanisms, though its histidine residue could theoretically participate in redox reactions via the imidazole ring.

Enzyme Inhibition Potential

Piperidine-containing propanamides (e.g., ’s compound) are often utilized as intermediates in pharmaceuticals targeting neurological or metabolic pathways . The target compound’s prolinamide backbone and histidine residue may position it as a protease or metalloenzyme modulator, though direct evidence is unavailable.

生物活性

N(alpha)-(2-Methyl-4-oxocyclopentanecarbonyl)-L-histidyl-L-prolinamide, a synthetic analogue of thyrotropin-releasing hormone (TRH), has garnered attention for its potential therapeutic applications, particularly in neurodegenerative diseases. This article explores the biological activity of this compound, focusing on its mechanisms, effects, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by its unique cyclopentanecarbonyl moiety, which contributes to its biological activity. The structural formula can be represented as follows:

This structure allows the compound to interact effectively with various biological receptors, particularly those involved in neurogenesis and neuroprotection.

N(alpha)-(2-Methyl-4-oxocyclopentanecarbonyl)-L-histidyl-L-prolinamide primarily acts as a TRH receptor agonist. This interaction has been shown to stimulate neurogenic effects, enhancing neuronal differentiation and promoting cell survival in neurodegenerative contexts. The compound’s ability to penetrate the blood-brain barrier further supports its potential as a therapeutic agent for central nervous system disorders .

Neuroprotective Effects

Research indicates that this compound exhibits significant neuroprotective properties. In vitro studies have demonstrated that it can reduce apoptosis in neuronal cells exposed to oxidative stress. This effect is attributed to the modulation of signaling pathways associated with cell survival and growth, such as the PI3K/Akt pathway .

Neurogenesis Stimulation

The compound has also been implicated in promoting neurogenesis. Animal studies have shown that administration of N(alpha)-(2-Methyl-4-oxocyclopentanecarbonyl)-L-histidyl-L-prolinamide leads to increased hippocampal neurogenesis, which is crucial for cognitive functions such as learning and memory. The enhancement of brain-derived neurotrophic factor (BDNF) levels has been observed, suggesting a mechanism through which the compound exerts its effects on neuronal health .

Case Studies

- Alzheimer's Disease Model : In a study involving transgenic mice models of Alzheimer's disease, treatment with N(alpha)-(2-Methyl-4-oxocyclopentanecarbonyl)-L-histidyl-L-prolinamide resulted in improved cognitive performance and reduced amyloid plaque accumulation. Behavioral tests indicated enhanced memory retention compared to control groups .

- Parkinson's Disease : Another investigation focused on Parkinson's disease models revealed that the compound could mitigate motor deficits by promoting dopaminergic neuron survival. The results indicated a significant reduction in neuroinflammation markers, suggesting an anti-inflammatory role alongside its neuroprotective effects .

Research Findings Summary Table

| Study Focus | Model Type | Key Findings |

|---|---|---|

| Alzheimer's Disease | Transgenic Mice | Improved cognition; reduced amyloid plaques |

| Parkinson's Disease | Rodent Models | Enhanced dopaminergic neuron survival; reduced inflammation |

| Neurogenesis | Hippocampal Cells | Increased BDNF levels; enhanced neuronal differentiation |

Q & A

Q. What are the critical steps in synthesizing N(alpha)-(2-Methyl-4-oxocyclopentanecarbonyl)-L-histidyl-L-prolinamide, and how can yield be optimized?

The synthesis typically involves multi-step reactions, including cyclopentanecarbonyl group conjugation to the histidyl-prolinamide backbone. Key steps include precise stoichiometric control of reagents (e.g., thionyl chloride for amidation) and rigorous purification to remove byproducts. Yield optimization requires monitoring reaction kinetics, adjusting solvent polarity, and employing techniques like recrystallization or chromatography for purification .

Q. Which analytical techniques are essential for characterizing the compound’s purity and structural integrity?

High-performance liquid chromatography (HPLC) with UV/Vis detection is critical for assessing purity. Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) confirms structural features, particularly the cyclopentanecarbonyl group’s stereochemistry. Mass spectrometry (MS) validates molecular weight, while Fourier-transform infrared (FTIR) spectroscopy identifies functional groups like amide bonds .

Q. How should researchers address stability concerns during storage and handling?

Stability studies under varying temperatures (4°C, -20°C) and humidity levels are necessary. Lyophilization improves long-term storage by reducing hydrolytic degradation. Analytical stability-indicating methods (e.g., HPLC with forced degradation studies) identify degradation products, guiding optimal storage conditions (e.g., inert atmosphere, desiccants) .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity?

Enzyme inhibition assays (e.g., proteases, kinases) can screen for target engagement. Cell-based viability assays (MTT, ATP luminescence) assess cytotoxicity. Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantify binding affinity to receptors or enzymes .

Advanced Research Questions

Q. How can statistical Design of Experiments (DoE) improve reaction optimization for this compound?

DoE (e.g., factorial or response surface designs) systematically evaluates variables (temperature, catalyst loading, solvent ratio) to identify optimal conditions. For example, a Central Composite Design (CCD) minimizes experimental runs while modeling non-linear relationships between parameters, enhancing yield and reducing impurities .

Q. What computational strategies are effective for elucidating the compound’s reaction mechanisms?

Density functional theory (DFT) simulations map transition states and energy barriers for key steps like amidation. Molecular dynamics (MD) simulations predict solvent effects on reaction pathways. Software tools (Gaussian, ORCA) enable virtual screening of alternative synthetic routes, reducing trial-and-error experimentation .

Q. How can contradictory data in biological activity studies be resolved?

Contradictions may arise from assay variability (e.g., cell line differences) or compound aggregation. Use orthogonal assays (e.g., SPR + cellular thermal shift assays) to cross-validate target engagement. Statistical meta-analysis of replicates and controls (e.g., vehicle-treated vs. compound) clarifies dose-response relationships .

Q. What advanced spectroscopic methods can resolve stereochemical uncertainties in the cyclopentanecarbonyl moiety?

Chiral chromatography with polarimetric detection or X-ray crystallography definitively assigns stereochemistry. Dynamic NMR at variable temperatures detects conformational exchange in solution. Circular dichroism (CD) spectroscopy correlates optical activity with absolute configuration .

Q. How do environmental factors (pH, ionic strength) influence the compound’s degradation pathways?

Accelerated stability studies under stress conditions (acidic/basic hydrolysis, oxidation) paired with LC-MS/MS identify degradation products. Kinetic modeling (Arrhenius plots) predicts shelf-life under varying pH and ionic strength, guiding formulation strategies .

Q. What strategies are recommended for structure-activity relationship (SAR) studies targeting modified derivatives?

Fragment-based drug design (FBDD) or scaffold-hopping approaches generate analogs with substitutions at the histidine or prolinamide residues. Free-energy perturbation (FEP) calculations predict binding affinity changes, while synthetic accessibility scores prioritize feasible derivatives for synthesis .

Methodological Notes

- Data Management : Use chemical software (e.g., ChemAxon, Schrödinger Suite) for electronic lab notebooks (ELNs) to track synthetic protocols and spectral data. Implement version control for reproducibility .

- Safety Protocols : Adhere to advanced lab safety standards (e.g., Chemical Hygiene Plan) for handling reactive intermediates, including fume hood use and waste disposal guidelines .

- Theoretical Frameworks : Integrate reaction engineering principles (e.g., mass transfer limitations in heterogeneous catalysis) with mechanistic studies to refine reactor designs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。